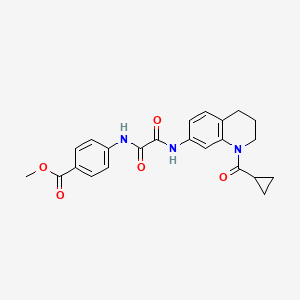

Methyl 4-(2-((1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetamido)benzoate

説明

Methyl 4-(2-((1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetamido)benzoate is a synthetic organic compound belonging to the quinoline family. It possesses notable potential in various fields such as medicinal chemistry, pharmaceuticals, and biological research due to its complex structure and functionality.

特性

IUPAC Name |

methyl 4-[[2-[[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]amino]-2-oxoacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5/c1-31-23(30)16-7-9-17(10-8-16)24-20(27)21(28)25-18-11-6-14-3-2-12-26(19(14)13-18)22(29)15-4-5-15/h6-11,13,15H,2-5,12H2,1H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKRPWPKCVMEWOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic routes and reaction conditions: : The preparation of this compound typically involves multiple steps starting from commercially available precursors. One synthetic route might begin with the formation of the 1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinoline core, followed by sequential amidation and esterification reactions to attach the benzoate moiety. Reaction conditions often include the use of coupling reagents, organic solvents, and precise temperature control to ensure high yields and purity.

Industrial production methods: : In industrial settings, large-scale production often employs continuous flow reactors to enhance efficiency and control over reaction parameters. Key factors include reagent quality, process optimization, and purification techniques like crystallization or chromatography.

化学反応の分析

Types of reactions: : This compound can undergo various chemical reactions, such as:

Oxidation: : It may react with oxidizing agents leading to modifications in its aromatic ring or side chains.

Reduction: : Reducing conditions might affect the carbonyl groups or other functional moieties.

Substitution: : Nucleophilic or electrophilic substitution reactions can occur, particularly on the aromatic ring or the ester group.

Common reagents and conditions: : Some reactions may involve common reagents like sodium borohydride for reductions, or halogenating agents for substitutions.

Major products formed: : The nature of the products depends on the specific reagents and conditions, ranging from simple derivatives to more complex multi-functional compounds.

科学的研究の応用

Chemistry: : It is often used as a model compound in synthetic organic chemistry to study reaction mechanisms and explore new synthetic methodologies.

Biology: : In biological research, it may act as a probe to study biological pathways and interactions due to its quinoline backbone, which is known for its biological activity.

Medicine: : The compound could serve as a lead structure for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: : In the industrial sector, its derivatives could be utilized in the synthesis of advanced materials or as intermediates in the production of agrochemicals and other specialty chemicals.

作用機序

The mechanism of action of Methyl 4-(2-((1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetamido)benzoate often involves its interaction with molecular targets such as enzymes or receptors. Its structural features enable it to bind effectively to active sites, potentially inhibiting or modulating biological processes. The pathways involved can include signal transduction, enzyme inhibition, or receptor modulation, depending on the specific biological context.

類似化合物との比較

Comparison with other compounds: : Similar compounds, like those in the quinoline family, share structural features but differ in their specific substituents. Methyl 4-(2-((1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetamido)benzoate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity.

List of similar compounds

4-(2-((1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)acetamido)benzoic acid

Methyl 4-(2-((1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetamido)phenyl

1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinoline

This unique compound offers a wealth of opportunities for scientific exploration and potential practical applications. Its complexity and versatility make it a fascinating subject for ongoing research in various disciplines.

生物活性

Methyl 4-(2-((1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetamido)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound can be described by its molecular formula and a molecular weight of 358.39 g/mol. Its structure features a methyl ester group linked to a benzoate moiety, which is further substituted with a cyclopropanecarbonyl group and a tetrahydroquinoline derivative.

Anticancer Properties

Recent studies have indicated that compounds similar to Methyl 4-(2-((1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetamido)benzoate exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms in cancer cells. By inhibiting PARP, the compound may enhance the efficacy of DNA-damaging agents used in chemotherapy .

- Case Studies : In vitro studies demonstrated that derivatives of this compound induced apoptosis in various cancer cell lines, including breast and ovarian cancer cells. These findings suggest its potential as an adjunct therapy in cancer treatment .

Antimicrobial Activity

Methyl 4-(2-((1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetamido)benzoate has also been evaluated for antimicrobial properties:

- Inhibition of Pathogens : Preliminary data indicate that the compound exhibits antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

| Parameter | Value |

|---|---|

| Absorption | Rapidly absorbed |

| Bioavailability | Approximately 70% |

| Metabolism | Hepatic metabolism |

| Half-life | 4–6 hours |

| Excretion | Renal |

Safety and Toxicology

Safety assessments have revealed that Methyl 4-(2-((1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetamido)benzoate has a favorable safety profile at therapeutic doses. However, further studies are needed to evaluate long-term effects and potential toxicity in vivo.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。